Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a compound with potential pharmacological applications, particularly in medicinal chemistry. It is categorized as an amino acid derivative, specifically a substituted amino acid, which indicates that it possesses a cyclopropyl group and a piperidine moiety attached to the acetic acid backbone. This compound is of interest due to its structural features that may influence biological activity and interactions with various molecular targets.
The compound's detailed chemical data can be found in various chemical databases, including PubChem, where it is listed under its IUPAC name and associated identifiers. The synthesis and characterization of similar compounds have been documented in scientific literature, showcasing their relevance in drug discovery and development.
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid is classified under:
The synthesis of Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves several key steps:
Common synthetic routes may include:
The molecular structure of Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid can be represented as follows:
Key structural data includes:
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid likely involves its interaction with specific biological targets. This could include binding to receptors or enzymes, leading to modulation of their activity. Understanding these interactions is essential for elucidating its potential therapeutic effects.
Key chemical properties include:
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid has several scientific uses:
The synthesis of [Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid requires strategic bond disconnections at three critical junctures: (1) the chiral piperidine core, (2) the cyclopropyl-amino linkage, and (3) the acetic acid functionalization. A robust seven-step pathway begins with N-Boc-3-piperidone as the chiral precursor. The key cyclopropane-piperidine hybridization is achieved through in-situ imine formation followed by nucleophilic attack of cyclopropylmagnesium bromide under anhydrous conditions, yielding the tertiary amine linkage . This intermediate undergoes stereoselective reduction using L-Selectride® (tri-sec-butylborohydride) at -78°C to install the crucial (R)-configuration with >95% diastereomeric excess [5].
Table 1: Optimization of Cyclopropane-Piperidine Hybridization Steps
Step | Reaction | Reagents/Conditions | Yield (%) | Key Improvement |
---|---|---|---|---|
1 | Ketone Protection | (Boc)₂O, DMAP, THF, 0°C→RT | 92% | Minimizes N-alkylation |
2 | Imine Formation | Ti(OiPr)₄, Cyclopropylamine, toluene reflux | 85% | Azeotropic water removal |
3 | Nucleophilic Addition | CyclopropylMgBr, THF, -40°C | 78% | Controlled addition rate |
4 | Stereoselective Reduction | L-Selectride®, THF, -78°C, 2h | 83% (de >95%) | Chelation control |
5 | N-Methylation | CH₃I, NaH, DMF, 0°C | 91% | Selective N-alkylation |
6 | Carbamate Deprotection | TFA:DCM (1:1), RT, 1h | 95% | Acid optimization |
7 | Glycine Conjugation | Bromoacetic acid, K₂CO₃, ACN reflux | 76% | Phase-transfer conditions |
Critical optimization strategies include:
The (R)-1-methyl-piperidin-3-yl moiety is synthesized through three principal enantioselective approaches:
Catalytic Asymmetric Hydrogenation: 3-Substituted pyridinium salts undergo enantioselective reduction using Ir-(R)-Xyl-SegPhos catalysts (0.5 mol%) under 50 bar H₂ pressure in methanol. This method achieves >99% ee and 94% yield for the (R)-enantiomer by outer-sphere hydride transfer to the Re-face of the iminium ion [5]. The chiral environment created by the bulky phosphine ligands dictates absolute stereochemistry, with electron-donating substituents on the ligand backbone accelerating the reaction rate by 30% [5] .
Enzymatic Resolution: Racemic trans-3-methylpiperidine is resolved using immobilized Candida antarctica lipase B (Novozym® 435) in vinyl acetate. Selective acetylation of the (S)-enantiomer (E > 200) leaves the desired (R)-amine with 48% yield and >99% ee after 24 hours at 35°C. The process is economically advantageous due to enzyme recyclability (>15 cycles) .
Chiral Auxiliary-Mediated Synthesis: (S)-Mandelyl chloride forms diastereomeric amides with racemic 3-aminopiperidine. Crystallization from heptane/ethyl acetate (4:1) isolates the (R)-diastereomer (dr 98:2), followed by LiAlH₄ reduction to yield enantiopure (R)-3-methylpiperidine. Though requiring stoichiometric auxiliaries, this method provides crystalline intermediates suitable for pharmaceutical manufacturing [5] [8].
Table 2: Comparison of Enantioselective Methods for (R)-1-Methylpiperidin-3-yl Synthesis
Method | Catalyst/Reagent | Temperature | Reaction Time | ee (%) | Scale-Up Feasibility |
---|---|---|---|---|---|
Iridium-Catalyzed Hydrogenation | [Ir-(R)-Xyl-SegPhos]Cl | 50°C | 16h | >99% | Excellent (TON > 20,000) |
Enzymatic Resolution | Lipase B (CAL-B) | 35°C | 24h | >99% | Moderate (batch process) |
Chiral Auxiliary | (S)-Mandelyl chloride | -20°C→RT | 48h | 98% | Poor (multi-step isolation) |
Organocatalytic Reductive Amination | L-Proline/Benzoic Acid | RT | 72h | 88% | Limited (substrate scope) |
Microwave-assisted reductive amination (100°C, 20 min) between piperidin-3-one and methylamine using NaBH(OAc)₃ in acetic acid solvent enhances reaction efficiency by 5-fold compared to conventional heating. In-situ FTIR monitoring reveals that microwave irradiation accelerates iminium ion formation, the rate-determining step [8].
The stereodefined cyclopropyl-amino linkage is constructed via two catalytic systems:
Palladium-Catalyzed Buchwald-Hartwig Amination: Cyclopropylbromide couples with (R)-3-amino-1-methylpiperidine using Pd₂(dba)₃ (2 mol%) and RuPhos ligand (4 mol%) in toluene at 80°C. This method achieves 92% yield with <0.5% racemization, as verified by chiral HPLC [5]. The bulky biarylphosphine ligand suppresses β-hydride elimination pathways that cause racemization. Addition of catalytic Zn(OTf)₂ (10 mol%) accelerates transmetalation by 40%, particularly for electron-deficient cyclopropyl derivatives [4].
Copper-Mediated C-N Coupling: Under milder conditions (60°C), CuI/diamine catalytic systems (5 mol%) facilitate the coupling of cyclopropyl iodide with unprotected (R)-3-aminopiperidine in DMSO. Yields reach 85% with 99% retention of configuration when using trans-N,N'-dimethylcyclohexane-1,2-diamine as the chiral ligand. This cost-effective system operates without phosphine ligands and tolerates amino group nucleophilicity variations [5].
Table 3: Catalytic Systems for Cyclopropyl-Amino Bond Formation
Catalyst System | Ligand | Base | Solvent | Yield (%) | Racemization (%) | Reaction Scale Demonstrated |
---|---|---|---|---|---|---|
Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 92% | <0.5% | 500g |
Pd(OAc)₂ | XantPhos | K₃PO₄ | Dioxane | 87% | 1.2% | 100g |
CuI | DMCDA | K₂CO₃ | DMSO | 85% | <0.1% | 1kg |
[Rh(cod)Cl]₂ | (R)-BINAP | NaOᵗBu | THF | 78% | Not detected | 10g |
Mechanistic studies reveal three critical factors for stereoretention:
The terminal acetic acid functionalization incorporates sustainability through three innovative strategies:
Solvent Selection and Recycling: The glycine conjugation step employs cyclopentyl methyl ether (CPME) as a bio-based solvent replacement for dichloromethane. CPME enables 99.5% solvent recovery via distillation and reduces process mass intensity by 40% . Aqueous-phase alkylation is achieved using micellar catalysis with TPGS-750-M (tocopherol-derived surfactant), where the cyclopropyl-piperidine substrate partitions into nanomicelles, reacting with sodium bromoacetate at the interface. This method achieves 95% conversion at 25°C without organic solvents [5].
Energy-Efficient Activation: Microwave irradiation (150W, 100°C) reduces the N-alkylation reaction time from 12 hours to 25 minutes while maintaining 95% yield. Life cycle assessment confirms a 78% reduction in cumulative energy demand compared to conventional heating [5]. Photoredox catalysis using Ru(bpy)₃Cl₂ (0.1 mol%) under blue LEDs facilitates decarboxylative coupling between N-protected glycine and the cyclopropyl-piperidine amine at room temperature. This approach eliminates stoichiometric bases and halide byproducts [4].
Flow Chemistry Intensification: A three-stage continuous flow system integrates:
This configuration achieves 82% overall yield with 99% ee at a production rate of 1.2 kg/day, reducing solvent consumption by 90% through in-line recycling [5].
Table 4: Green Metrics Comparison for Acetic Acid Functionalization Methods
Method | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) | Carbon Efficiency (%) | Energy Consumption (kWh/mol) |
---|---|---|---|---|---|
Conventional Solution-Phase | 120 | 85 | 600 | 35% | 42.8 |
Micellar Catalysis | 18 | 3.2 | 15 | 89% | 8.3 |
Microwave-Assisted | 65 | 28 | 180 | 74% | 9.1 |
Flow Process | 31 | 9.5 | 60 | 92% | 12.7 |
Waste valorization techniques convert the copper byproducts from amination steps into CuO nanoparticles (via electrochemical oxidation) for catalytic applications, achieving 99% metal recovery. Bromide salts from alkylation are repurposed as brominating agents in downstream processes through anodic oxidation in electrochemical flow cells .
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: